6-Fluoro-N4,N4-dimethyl-2,4-pyrimidinediamine
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Overview
Description
6-Fluoro-N4,N4-dimethyl-2,4-pyrimidinediamine is a chemical compound with the molecular formula C6H9FN4 and a molecular weight of 156.16 g/mol. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The compound is characterized by the presence of a fluorine atom at the 6th position and two methyl groups attached to the nitrogen atoms at the 4th position of the pyrimidine ring .
Preparation Methods
The synthesis of 6-Fluoro-N4,N4-dimethyl-2,4-pyrimidinediamine typically involves the reaction of 6-fluoropyrimidine-2,4-diamine with dimethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
6-Fluoro-N4,N4-dimethyl-2,4-pyrimidinediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Fluoro-N4,N4-dimethyl-2,4-pyrimidinediamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-Fluoro-N4,N4-dimethyl-2,4-pyrimidinediamine involves its interaction with specific molecular targets and pathways. The fluorine atom and the dimethyl groups play a crucial role in its binding affinity and specificity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
6-Fluoro-N4,N4-dimethyl-2,4-pyrimidinediamine can be compared with other similar compounds, such as:
6-Fluoro-2,4-pyrimidinediamine: Lacks the dimethyl groups, which may affect its chemical and biological properties.
N4,N4-Dimethyl-2,4-pyrimidinediamine: Lacks the fluorine atom, which may influence its reactivity and interactions.
2,4-Pyrimidinediamine: The parent compound without any substituents, serving as a basis for comparison
Properties
IUPAC Name |
6-fluoro-4-N,4-N-dimethylpyrimidine-2,4-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9FN4/c1-11(2)5-3-4(7)9-6(8)10-5/h3H,1-2H3,(H2,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMRWFPPROQPSOT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=NC(=N1)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9FN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355957 |
Source
|
Record name | 6-Fluoro-N~4~,N~4~-dimethylpyrimidine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10355957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
165258-70-8 |
Source
|
Record name | 6-Fluoro-N~4~,N~4~-dimethylpyrimidine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10355957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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